molecular formula C9H12N2O2 B1338281 2-(Isopropylamino)isonicotinic acid CAS No. 77314-51-3

2-(Isopropylamino)isonicotinic acid

Cat. No.: B1338281
CAS No.: 77314-51-3
M. Wt: 180.2 g/mol
InChI Key: RDXOHTUCDYEDPE-UHFFFAOYSA-N
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Description

2-(Isopropylamino)isonicotinic acid is an organic compound with the molecular formula C9H12N2O2 It is a derivative of isonicotinic acid, where the amino group is substituted with an isopropylamino group

Mechanism of Action

Target of Action

The primary target of 2-(Isopropylamino)isonicotinic acid, a derivative of isoniazid, is the Mycobacterium tuberculosis . This bacterium is responsible for causing tuberculosis, a major global health concern . The compound specifically targets the catalase-peroxidase enzyme and Enoyl- [acyl-carrier-protein] reductase [NADH] , which are essential for the survival and virulence of the bacteria .

Mode of Action

This compound is a prodrug and needs to be activated by bacterial catalase . Once activated, it inhibits the synthesis of mycolic acids , an essential component of the bacterial cell wall . This results in the disruption of the cell wall, leading to the death of the bacteria . The compound is bactericidal when mycobacteria grow rapidly and bacteriostatic when they grow slowly .

Biochemical Pathways

The compound affects the mycolic acid synthesis pathway . Mycolic acids are long-chain fatty acids that are key components of the mycobacterial cell wall . By inhibiting the synthesis of these acids, the compound disrupts the integrity of the cell wall, leading to bacterial death .

Pharmacokinetics

The compound is readily diffused into all body fluids and cells . About 75% to 95% of a single dose is excreted in urine within 24 hours, mostly as metabolites . The main excretory products in humans result from enzymatic acetylation (acetyl isoniazid) and enzymatic hydrolysis (isonicotinic acid) .

Result of Action

The action of this compound leads to the death of the Mycobacterium tuberculosis bacteria . This results in the cessation of the disease progression and the eventual recovery of the patient .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the compound’s action can be affected by the pH of the environment, as it can impact the compound’s solubility and stability . Additionally, the presence of other substances in the environment, such as other drugs or compounds, can also influence the compound’s action through potential interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isopropylamino)isonicotinic acid typically involves the reaction of isonicotinic acid with isopropylamine. The process can be summarized as follows:

    Starting Material: Isonicotinic acid.

    Reagent: Isopropylamine.

    Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions for several hours.

    Product Isolation: The product is isolated by cooling the reaction mixture, followed by filtration and recrystallization from an appropriate solvent.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Isopropylamino)isonicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: 2-(Isopropylamino)isonicotinyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Isopropylamino)isonicotinic acid has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Plant Biology: The compound is investigated for its role in inducing plant immunity and resistance to pathogens.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Comparison with Similar Compounds

Similar Compounds

    Isonicotinic Acid: The parent compound with a carboxylic acid group at the 4-position of pyridine.

    Nicotinic Acid: An isomer with the carboxylic acid group at the 3-position.

    Picolinic Acid: Another isomer with the carboxylic acid group at the 2-position.

Uniqueness

2-(Isopropylamino)isonicotinic acid is unique due to the presence of the isopropylamino group, which imparts distinct chemical and biological properties. This substitution can enhance its binding affinity to certain biological targets and alter its reactivity in chemical synthesis.

Properties

IUPAC Name

2-(propan-2-ylamino)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-6(2)11-8-5-7(9(12)13)3-4-10-8/h3-6H,1-2H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDXOHTUCDYEDPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80542337
Record name 2-[(Propan-2-yl)amino]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80542337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77314-51-3
Record name 2-[(Propan-2-yl)amino]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80542337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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